molecular formula C24H21N3O6 B14953077 Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate

Cat. No.: B14953077
M. Wt: 447.4 g/mol
InChI Key: OVZYGJTUROGQPF-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate is a structurally complex heterocyclic compound featuring a tetrahydroquinoxaline core fused with a furan-2-ylcarbonyl substituent and an ethyl benzoate moiety. The tetrahydroquinoxaline scaffold is known for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer research due to its ability to interact with biological targets such as enzymes and receptors .

Synthetically, such compounds are typically prepared via multi-step protocols involving condensation, acylation, and cyclization reactions. For instance, analogous quinoxaline derivatives have been synthesized using acyl chloride intermediates in dry toluene under nitrogen atmosphere, with yields optimized by controlling reaction temperature and stoichiometry .

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl 4-[[2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H21N3O6/c1-2-32-24(31)15-9-11-16(12-10-15)25-21(28)14-19-22(29)26-17-6-3-4-7-18(17)27(19)23(30)20-8-5-13-33-20/h3-13,19H,2,14H2,1H3,(H,25,28)(H,26,29)

InChI Key

OVZYGJTUROGQPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan-2-ylcarbonyl group, the construction of the tetrahydroquinoxalin-2-yl moiety, and the final coupling with ethyl 4-aminobenzoate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Yield Potential Applications
Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate Tetrahydroquinoxaline Furan-2-ylcarbonyl, ethyl benzoate, acetyl ~453* N/A Antimicrobial, anticancer
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Tetrafluoropropane Acetylphenyl, tetrafluoropropane, ethyl benzoate 413 71% Material science, drug intermediates
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine Sulfonylurea, methyl benzoate 381 N/A Herbicide (metsulfuron methyl ester)
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate Tetrahydroquinazoline Phenyl, ethyl carboxylate ~324* N/A Enzyme inhibition, agrochemicals

*Calculated based on structural formula.

Key Findings:

Structural Diversity: The tetrahydroquinoxaline core distinguishes the target compound from triazine-based herbicides (e.g., metsulfuron methyl ester) and quinazoline derivatives. Sulfonylurea-containing analogs (e.g., metsulfuron methyl ester) exhibit herbicidal activity via acetolactate synthase inhibition, whereas the acetyl amino group in the target compound suggests a different mechanism, possibly protease or kinase modulation .

Synthetic Feasibility :

  • Yields for ethyl benzoate derivatives (e.g., 71% in compound 9 ) suggest that the target compound’s synthesis could be optimized using similar protocols, though the furan-2-ylcarbonyl group may introduce steric challenges during acylation .

Biological Relevance: Tetrahydroquinoxalines are reported to inhibit DNA gyrase and topoisomerase IV in bacterial systems, while quinazolines show antitumor activity via EGFR inhibition . The furan substituent may confer additional antioxidant properties, as seen in furan-containing natural products.

Biological Activity

Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate (CAS Number: 1219332-42-9) is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O6C_{24}H_{21}N_{3}O_{6}. The compound features a furan ring and a tetrahydroquinoxaline moiety, which are known to contribute to various biological activities.

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related compounds demonstrated significant inhibition of tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models. The mechanism involved apoptosis induction and antioxidant activity that mitigated oxidative stress in cancer cells .

Case Studies

A study involving a structurally similar compound showed that EAC-bearing mice treated with the compound exhibited a 100% reduction in tumor cell viability compared to controls. The treatment also resulted in improved liver and kidney function without notable toxicity .

Antioxidant Activity

The antioxidant capacity of this compound is another critical aspect of its biological profile. Compounds with similar structures have been shown to enhance total antioxidant capacity in vivo. This effect is crucial for protecting cells from oxidative damage associated with cancer progression and other diseases.

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Activity Findings Reference
Antitumor Activity100% decrease in tumor cell viability in EAC models; induction of apoptosis
Antioxidant ActivitySignificant enhancement in total antioxidant capacity; protective effects on organs
Safety ProfileNo adverse effects on liver and kidney function in animal models

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